molecular formula C14H9F3 B3105833 9-(trifluoromethyl)-9H-fluorene CAS No. 1554-95-6

9-(trifluoromethyl)-9H-fluorene

Cat. No.: B3105833
CAS No.: 1554-95-6
M. Wt: 234.22 g/mol
InChI Key: RYTRHIDLJVIYSI-UHFFFAOYSA-N
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Description

9-(Trifluoromethyl)-9H-fluorene is an organic compound characterized by the presence of a trifluoromethyl group attached to the fluorene backbone. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly influences the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and electronic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(trifluoromethyl)-9H-fluorene typically involves the introduction of the trifluoromethyl group into the fluorene structure. One common method is the trifluoromethylation of fluorene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride. This reaction is often carried out under mild conditions, such as room temperature, in an organic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available precursors and environmentally friendly reagents to generate the trifluoromethyl group on demand. The use of flow chemistry platforms allows for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-(Trifluoromethyl)-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorenone derivatives, substituted fluorenes, and various functionalized fluorene compounds .

Scientific Research Applications

9-(Trifluoromethyl)-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(trifluoromethyl)-9H-fluorene is largely influenced by the trifluoromethyl group’s electron-withdrawing nature. This group can modulate the compound’s reactivity and interaction with molecular targets. In biological systems, the compound may interact with enzymes, receptors, and other proteins, altering their function and leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its application .

Comparison with Similar Compounds

Uniqueness: 9-(Trifluoromethyl)-9H-fluorene is unique due to the combination of the fluorene backbone and the trifluoromethyl group. This combination imparts specific electronic and steric properties that are not present in similar compounds. These properties make it particularly valuable in applications requiring high stability, reactivity, and specific interactions with biological targets .

Properties

IUPAC Name

9-(trifluoromethyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3/c15-14(16,17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTRHIDLJVIYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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